Vorapaxar metabolite M16
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Overview
Description
Vorapaxar metabolite M16 is a significant compound derived from the metabolism of vorapaxar, a protease-activated receptor-1 antagonist. Vorapaxar is primarily used to reduce thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease . The metabolite M16 retains pharmacological activity and contributes to the overall therapeutic effects of vorapaxar .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vorapaxar is synthesized through a series of complex organic reactions, involving the formation of a tricyclic himbacine-derived structure . The synthesis of metabolite M16 involves hepatic metabolism, primarily through the action of cytochrome P450 enzymes, specifically CYP3A4 and CYP2J2 . These enzymes facilitate the oxidation of vorapaxar, leading to the formation of M16 .
Industrial Production Methods
Industrial production of vorapaxar and its metabolites involves large-scale organic synthesis techniques. The process includes multiple steps of chemical reactions, purification, and quality control to ensure the consistency and efficacy of the final product . The production is carried out under stringent conditions to meet regulatory standards and ensure patient safety.
Chemical Reactions Analysis
Types of Reactions
Vorapaxar metabolite M16 undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Involves the reduction of specific functional groups within the molecule.
Substitution: Reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Such as molecular oxygen and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Including cytochrome P450 enzymes and other metal catalysts.
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced derivatives of vorapaxar, contributing to its pharmacological profile .
Scientific Research Applications
Vorapaxar metabolite M16 has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Vorapaxar: The parent compound from which M16 is derived.
SCH 2046273 (M20): Another metabolite of vorapaxar with similar pharmacological activity.
Himbacine: A natural product and structural analog used in the development of vorapaxar.
Uniqueness
Vorapaxar metabolite M16 is unique due to its specific interaction with protease-activated receptor-1 and its role in the overall therapeutic effects of vorapaxar . Its formation through hepatic metabolism and its contribution to the pharmacological profile of vorapaxar distinguish it from other similar compounds .
Properties
CAS No. |
618385-66-3 |
---|---|
Molecular Formula |
C29H31FN2O6 |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
2-[[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamoyloxy]acetic acid |
InChI |
InChI=1S/C29H31FN2O6/c1-16-27-24(10-7-21-6-5-18(14-31-21)17-3-2-4-20(30)11-17)23-9-8-22(32-29(36)37-15-26(33)34)12-19(23)13-25(27)28(35)38-16/h2-7,10-11,14,16,19,22-25,27H,8-9,12-13,15H2,1H3,(H,32,36)(H,33,34)/b10-7+/t16-,19+,22-,23-,24+,25-,27+/m1/s1 |
InChI Key |
MWFWHICQILZXSQ-XMEGWQNCSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@@H](C[C@@H]3C[C@@H](CC[C@H]3[C@@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)NC(=O)OCC(=O)O)C(=O)O1 |
Canonical SMILES |
CC1C2C(CC3CC(CCC3C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)NC(=O)OCC(=O)O)C(=O)O1 |
Origin of Product |
United States |
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